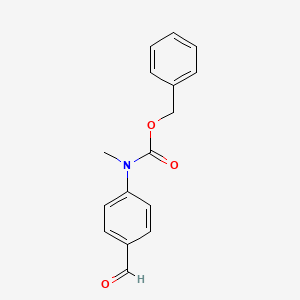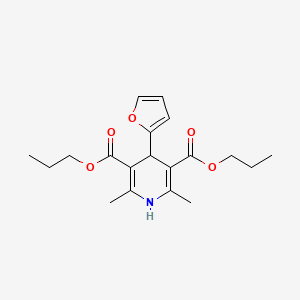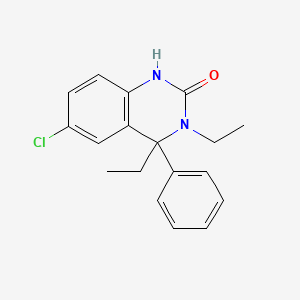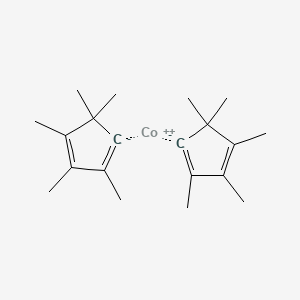
Bis(pentamethyl-cyclopentadienyl)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pentamethyl-cyclopentadienyl)cobalt can be synthesized through the reaction of cobalt(II) chloride with sodium pentamethylcyclopentadienide in tetrahydrofuran (THF) solution. The reaction typically involves the following steps:
- Dissolving cobalt(II) chloride in THF.
- Adding sodium pentamethylcyclopentadienide to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- Isolating the product by filtration and purification through sublimation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentamethyl-cyclopentadienyl)cobalt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cobaltocenium salts.
Reduction: It acts as a reducing agent in the synthesis of reduced graphene oxide thin films.
Substitution: It can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and oxygen.
Reduction: Reactions are typically carried out at room temperature using this compound as the reducing agent.
Substitution: Reactions often involve the use of coordinating solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Cobaltocenium salts.
Reduction: Reduced graphene oxide.
Substitution: Various substituted organometallic complexes.
Applications De Recherche Scientifique
Bis(pentamethyl-cyclopentadienyl)cobalt has a wide range of scientific research applications, including:
Chemistry: Used as an n-type dopant to fabricate organic electronic materials such as copper phthalocyanine thin films.
Biology: Employed in the synthesis of biologically active organometallic compounds.
Medicine: Investigated for potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized as a metal organic precursor for plasma-enhanced atomic layer deposition of cobalt.
Mécanisme D'action
Bis(pentamethyl-cyclopentadienyl)cobalt exerts its effects primarily through its ability to donate electrons. Its low solid-state ionization energy (3.3 eV) makes it an efficient electron donor, improving charge injection and transport in electronic devices. The compound interacts with molecular targets by transferring electrons, thereby altering the electronic properties of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)cobalt:
Bis(pentamethylcyclopentadienyl)iron: Similar in structure but contains iron instead of cobalt.
Bis(cyclopentadienyl)nickel: Contains nickel and has different electronic properties compared to cobalt complexes.
Uniqueness
Bis(pentamethyl-cyclopentadienyl)cobalt is unique due to its high electron-donating ability and stability. The presence of methyl groups on the cyclopentadienyl rings increases steric hindrance, making it less prone to oxidation and decomposition compared to its non-methylated counterparts .
Propriétés
Formule moléculaire |
C20H30Co |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
cobalt(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Co/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
PXIUWFOGFCZQSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



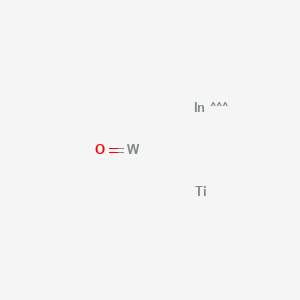
![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
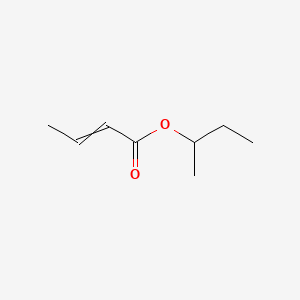
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
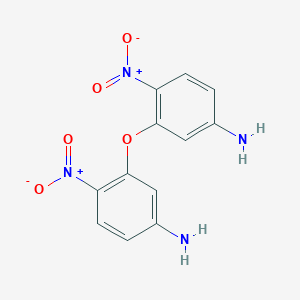
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)

